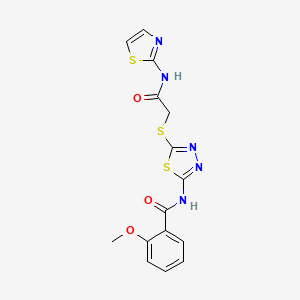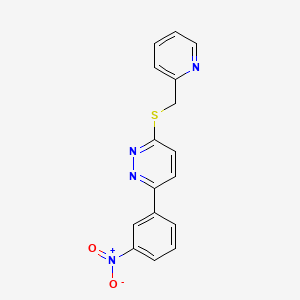
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one, also known as 1-hydroxyiminomethyl-4-methoxyphenylpropan-2-one, is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. Its structure consists of a hydroxyimino group and a methoxy group attached to a phenyl ring. It is a colorless solid that is soluble in water and has a molecular weight of 186.2 g/mol.
Mecanismo De Acción
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been shown to interact with various enzymes and proteins. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition causes an increase in the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. Additionally, (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been shown to inhibit the enzyme cyclooxygenase-2, which is responsible for the production of inflammatory compounds such as prostaglandins. The inhibition of this enzyme can lead to decreased inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one depend on the concentrations of the compound and the target enzyme. At low concentrations, it has been shown to increase the levels of acetylcholine in the brain, which can have beneficial effects on memory and cognition. At higher concentrations, it has been shown to inhibit the enzyme cyclooxygenase-2, which can lead to decreased inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one in laboratory experiments is its low cost and ease of synthesis. Additionally, it is a relatively stable compound and does not require any special storage conditions. The main limitation of using (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with.
Direcciones Futuras
Future research on (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one could focus on its use as an inhibitor of other enzymes and proteins. Additionally, further research could be done on its use in the synthesis of novel compounds for the treatment of various diseases. Furthermore, research could be done to investigate the potential of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one as an anti-inflammatory agent. Finally, research could be done to explore the potential of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one as an antioxidant.
Métodos De Síntesis
The synthesis of (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one is achieved by the reaction of 4-methoxyphenylacetonitrile with hydroxylamine hydrochloride in the presence of an acid catalyst. The reaction occurs in aqueous medium at room temperature and the product is isolated by crystallization.
Aplicaciones Científicas De Investigación
(1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been extensively studied in the fields of chemistry, biochemistry and pharmacology. It has been used as a substrate for the synthesis of various biologically active compounds such as inhibitors of the enzyme acetylcholinesterase. It has also been used in the synthesis of novel compounds for the treatment of Alzheimer's disease, Parkinson's disease and other neurological disorders. Additionally, (1E)-1-Hydroxyimino-1-(4-methoxyphenyl)propan-2-one has been used in the synthesis of compounds for the treatment of cancer, and compounds for the inhibition of the enzyme cyclooxygenase-2.
Propiedades
IUPAC Name |
(1E)-1-hydroxyimino-1-(4-methoxyphenyl)propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)10(11-13)8-3-5-9(14-2)6-4-8/h3-6,13H,1-2H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKVHJAKMNMDHH-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 118798221 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl (3aS,6aR)-3a-(chlorosulfonylmethyl)-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B2781264.png)

![2-(2-(Ethylthio)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2781266.png)



![6-(2-(2,4-dimethylphenyl)-2-oxoethyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2781272.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2781273.png)




